molecular formula C14H13NO B162787 2-Ethoxy-3-methylazulene-1-carbonitrile CAS No. 134919-77-0

2-Ethoxy-3-methylazulene-1-carbonitrile

Cat. No. B162787
M. Wt: 211.26 g/mol
InChI Key: LUVXBSIWGVDFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-3-methylazulene-1-carbonitrile is a synthetic compound that belongs to the family of azulenes. It is a yellowish-brown powder that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.

Mechanism Of Action

The exact mechanism of action of 2-Ethoxy-3-methylazulene-1-carbonitrile is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. Additionally, it has been reported to interact with cellular targets, including DNA, RNA, and proteins.

Biochemical And Physiological Effects

Studies have shown that 2-Ethoxy-3-methylazulene-1-carbonitrile possesses various biochemical and physiological effects. The compound has been reported to reduce the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Additionally, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase. The compound has also been reported to possess antifungal and antibacterial activities.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Ethoxy-3-methylazulene-1-carbonitrile in lab experiments is its high purity and stability. The compound can be easily synthesized using a simple and efficient method. Additionally, it possesses various biological activities, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which may limit its application in certain experiments.

Future Directions

There are several future directions for the research on 2-Ethoxy-3-methylazulene-1-carbonitrile. One of the potential areas of research is the development of new drugs based on this compound. The compound has been shown to possess various biological activities, making it a potential candidate for the treatment of various diseases. Additionally, the compound can be modified to enhance its biological activity and reduce its toxicity. Another potential area of research is the application of this compound in material science. The unique structure of azulenes makes them potential candidates for the development of new materials with unique properties. Finally, the compound can be used in agriculture as a natural pesticide, as it possesses antifungal and antibacterial activities.

Synthesis Methods

The synthesis of 2-Ethoxy-3-methylazulene-1-carbonitrile involves the condensation of ethyl 2-oxo-2-phenylacetate with malononitrile in the presence of sodium ethoxide. The reaction proceeds via a Knoevenagel condensation mechanism, followed by cyclization to form the azulene ring system. The final product is obtained by the hydrolysis of the ethyl ester group using hydrochloric acid.

Scientific Research Applications

2-Ethoxy-3-methylazulene-1-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been reported to possess antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.

properties

CAS RN

134919-77-0

Product Name

2-Ethoxy-3-methylazulene-1-carbonitrile

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2-ethoxy-3-methylazulene-1-carbonitrile

InChI

InChI=1S/C14H13NO/c1-3-16-14-10(2)11-7-5-4-6-8-12(11)13(14)9-15/h4-8H,3H2,1-2H3

InChI Key

LUVXBSIWGVDFDC-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=CC=CC=CC2=C1C#N)C

Canonical SMILES

CCOC1=C(C2=CC=CC=CC2=C1C#N)C

synonyms

1-Azulenecarbonitrile,2-ethoxy-3-methyl-(9CI)

Origin of Product

United States

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